N-(4-bromo-3-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, commonly known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole sulfonamides and has been found to exhibit a range of biological activities.
Applications De Recherche Scientifique
BAY 41-2272 has been found to exhibit a range of biological activities, including vasodilatory, anti-inflammatory, and anti-proliferative effects. It has been extensively studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and cancer. BAY 41-2272 has also been found to have neuroprotective effects and is being investigated for its potential use in the treatment of neurodegenerative diseases.
Mécanisme D'action
BAY 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that regulates various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. By increasing the levels of cGMP, BAY 41-2272 promotes vasodilation and reduces inflammation, leading to its therapeutic effects.
Biochemical and Physiological Effects:
BAY 41-2272 has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of cGMP, leading to vasodilation and reduced blood pressure. BAY 41-2272 also inhibits the proliferation of smooth muscle cells, leading to its anti-proliferative effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. BAY 41-2272 has also been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
BAY 41-2272 has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use in experiments. It has been extensively studied, and its mechanism of action is well-understood, making it a useful tool for investigating various biological processes. However, there are also limitations to using BAY 41-2272 in lab experiments. It can be expensive to obtain, and its effects can be dose-dependent, requiring careful optimization of experimental conditions. Additionally, BAY 41-2272 has been found to have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on BAY 41-2272. One area of interest is its potential use in the treatment of cardiovascular diseases, including hypertension and heart failure. Further research is needed to determine the optimal dosing and administration of BAY 41-2272 for these conditions. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. BAY 41-2272 has been found to have neuroprotective effects, and further research is needed to determine its potential therapeutic applications in these conditions. Finally, there is interest in developing more selective sGC activators that can avoid off-target effects and improve the specificity of the compound.
Méthodes De Synthèse
The synthesis of BAY 41-2272 involves the reaction of 4-bromo-3-methylphenylhydrazine with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid followed by the addition of sulfuryl chloride. The resulting compound is then treated with ammonia to obtain the final product. The synthesis method of BAY 41-2272 has been well-established and is widely used in research laboratories.
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1,3-dimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2S/c1-8-6-10(4-5-11(8)13)15-19(17,18)12-7-16(3)14-9(12)2/h4-7,15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSDMYMCNFJYSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CN(N=C2C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.